L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine
Description
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a synthetic heptapeptide comprising seven amino acid residues: serine (S), threonine (T), asparagine (N), leucine (L), and glutamine (Q) in the sequence S-T-S-N-L-Q-S. The absence of aromatic or sulfur-containing amino acids distinguishes it from many bioactive peptides .
Properties
CAS No. |
632331-54-5 |
|---|---|
Molecular Formula |
C28H49N9O14 |
Molecular Weight |
735.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H49N9O14/c1-11(2)6-15(24(46)32-14(4-5-19(30)42)23(45)36-18(10-40)28(50)51)33-25(47)16(7-20(31)43)34-26(48)17(9-39)35-27(49)21(12(3)41)37-22(44)13(29)8-38/h11-18,21,38-41H,4-10,29H2,1-3H3,(H2,30,42)(H2,31,43)(H,32,46)(H,33,47)(H,34,48)(H,35,49)(H,36,45)(H,37,44)(H,50,51)/t12-,13+,14+,15+,16+,17+,18+,21+/m1/s1 |
InChI Key |
HLYYPIITBIJFRQ-IGXPDAMBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, L-serine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-threonine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified from the bacterial culture.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of serine and threonine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in neuroprotection and anti-inflammatory treatments.
Industry: The peptide can be used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Structural and Sequence Analysis
The target compound’s sequence (S-T-S-N-L-Q-S) shares functional similarities with other peptides in the evidence, though key differences exist:
Key Observations :
- The target compound’s lack of charged residues (e.g., arginine, lysine) or aromatic groups contrasts with compounds in and , which may influence solubility and receptor binding .
- The presence of histidine in ’s peptide enables pH buffering or metal coordination, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
